Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane
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Overview
Description
Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane is an organosilicon compound characterized by the presence of both silicon and chlorine atoms. This compound is notable for its unique structure, which includes a methoxy(dimethyl)silyl group attached to an ethenyl group, further connected to a methyl(phenyl)silane moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane typically involves the reaction of methoxy(dimethyl)silyl-substituted alkenes with chloromethyl(phenyl)silane. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The silicon-containing groups can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed, usually in the presence of a catalyst such as platinum or palladium.
Major Products Formed
Substitution Reactions: Products include hydroxyl, alkoxy, or amino-substituted derivatives of the original compound.
Addition Reactions: Products include halogenated derivatives with the addition of halogen atoms across the double bond.
Oxidation Reactions: Products include silanols or siloxanes, depending on the extent of oxidation.
Scientific Research Applications
Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The chlorine atom can be readily substituted, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The ethenyl group can participate in addition reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The silicon-containing groups can undergo oxidation, leading to the formation of silanols or siloxanes, which are important in the development of silicone-based materials.
Comparison with Similar Compounds
Similar Compounds
Chloro{2-[dimethylsilyl]ethenyl}methyl(phenyl)silane: Lacks the methoxy group, resulting in different reactivity and applications.
Methoxy{2-[dimethylsilyl]ethenyl}methyl(phenyl)silane: Lacks the chlorine atom, affecting its ability to undergo substitution reactions.
Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)germane: Contains a germanium atom instead of silicon, leading to different chemical properties and reactivity.
Uniqueness
Chloro{2-[methoxy(dimethyl)silyl]ethenyl}methyl(phenyl)silane is unique due to the combination of its functional groups, which impart distinct reactivity and versatility in various chemical reactions. The presence of both silicon and chlorine atoms allows for a wide range of synthetic applications, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
61707-07-1 |
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Molecular Formula |
C12H19ClOSi2 |
Molecular Weight |
270.90 g/mol |
IUPAC Name |
chloro-[2-[methoxy(dimethyl)silyl]ethenyl]-methyl-phenylsilane |
InChI |
InChI=1S/C12H19ClOSi2/c1-14-15(2,3)10-11-16(4,13)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
NWUCWPAPKBNCFS-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C=C[Si](C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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